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An In-depth Technical Guide on the Toxicological Profile of N-phenyl-p-phenylenediamine

Introduction
N-phenyl-p-phenylenediamine (NPPD) is an aromatic amine with the CAS number 101-54-2.[1]

It is utilized as an industrial intermediate in the manufacturing of various chemical products,

including photographic chemicals, pharmaceuticals, and microbicides.[1] It is also used in the

production of dyes and as an antiozonant in rubber.[1] Furthermore, NPPD has been reported

as an ingredient in some oxidation-type hair dye formulations.[1] This guide provides a

comprehensive review of the toxicological data available for NPPD, focusing on its effects

across various endpoints to inform researchers, scientists, and drug development

professionals.

Toxicokinetics and Metabolism
Absorption, Distribution, and Excretion

Studies on the toxicokinetics of p-phenylenediamine (PPD), a related compound, indicate that it

is absorbed through the skin and is subsequently distributed throughout the body.[2] Following

dermal application in rats, the primary metabolite found in plasma is N,N'-diacetyl-p-

phenylenediamine (DAPPD).[2] Elimination is predominantly through renal excretion, with

about 90% of the dose excreted within the first 24 hours in animal models.[3] The elimination

half-life after dermal exposure is approximately 7.8 hours.[3]
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Metabolism

The primary metabolic pathway for p-phenylenediamines in humans is N-acetylation.[2][4] In

the skin and liver, N-phenyl-p-phenylenediamine can be metabolized by N-acetyltransferase-1

(NAT-1) into its monoacetylated (MAPPD) and subsequently its diacetylated (DAPPD)

derivatives.[5][6][7] This acetylation process is generally considered a detoxification pathway,

as the acetylated metabolites are biologically less reactive than the parent compound.[5] There

is a lack of evidence for significant metabolism of PPD by hepatic cytochrome P450 (CYP)

enzymes to form N-hydroxylamine, a key activation step for many carcinogenic arylamines.[4]
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Caption: Metabolic pathway of N-phenyl-p-phenylenediamine.

Acute Toxicity
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Acute toxicity studies have been conducted via oral and dermal routes in several animal

species. The oral median lethal dose (LD50) in rats ranges from 464 mg/kg to 1,000 mg/kg.[8]

In cats, acute oral exposure led to increased methemoglobin and Heinz body formation at

doses as low as 25 mg/kg, with a 100 mg/kg dose being fatal.[8] Symptoms of acute toxicity in

humans following high-level exposure can include severe dermatitis, eye irritation, asthma,

gastritis, renal failure, vertigo, tremors, convulsions, and coma.[9][10]

Table 1: Acute Toxicity of N-phenyl-p-phenylenediamine

Species Route LD50 Reference

Rat (Wistar) Oral 847 mg/kg [8]

Rat Oral 464 mg/kg [8]

Rat Oral 720 mg/kg [8]

Rat Oral ~1,000 mg/kg [8]

Rabbit Oral >5,000 mg/kg [8]

Rabbit Dermal >5,000 mg/kg [11]

Experimental Protocols: Acute Oral Toxicity (Rat)
A representative acute oral toxicity study was conducted by Litton Bionetics, Inc. in 1973.[8]

Test Substance: N-phenyl-p-phenylenediamine.

Species: Rats (strain not specified).

Administration: The test substance was administered orally.

Dose Levels: Multiple dose levels were tested to determine the LD50.

Observation: Animals were observed for signs of toxicity and mortality over a specified

period.

Endpoint: The LD50 was calculated to be 464 mg/kg.[8]
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Irritation and Sensitization
Skin and Eye Irritation

N-phenyl-p-phenylenediamine is considered a skin and eye irritant.[8][12] In a study using

rabbits, 100 mg of NPPD powder was instilled into the conjunctival sac, resulting in an average

primary Draize irritation score of 8.1 (on a scale of 0 to 110), classifying it as an ocular irritant.

[8] Chronic exposure in humans can lead to eczematoid contact dermatitis.[9]

Skin Sensitization

NPPD is a known skin sensitizer in humans and has been observed to cause sensitization in

guinea pigs.[8][10] Clinical data indicate that sensitization reactions are more common among

individuals with occupational exposure, such as hairdressers.[8]

Repeated Dose Toxicity
Sub-chronic and chronic toxicity studies have been conducted in rats and mice, primarily

through dietary administration. The main effects observed were related to reduced body weight

gain and liver inflammation.[1]

Table 2: Repeated Dose Toxicity of N-phenyl-p-phenylenediamine
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Species Route
Dose
Levels

Duration
Key
Findings

Reference

Rat (Fischer

344)
Oral (diet)

0, 600, 1,200

ppm
78 weeks

No significant

clinical signs

of toxicity or

effects on

body weight

gain.

Unusually

extensive

hepatic

inflammation

in dosed

males.

[1]

Mouse

(B6C3F1)
Oral (diet)

Males: 0,

2,057, 4,114

ppm (TWA)

Females: 0,

3,672, 8,170

ppm (TWA)

48 weeks

Lower mean

body weights

in dosed

groups. High

mortality in

dosed

groups.

Extensive

hepatic

inflammation

in dosed

males and to

a lesser

extent in

females. CNS

damage

signs in

females at

≥5,000 ppm.

[1][8]

Rat Oral (diet) 0, 0.1, 0.25,

0.5, 0.75%

90 days Dose-

dependent

reduction in

[8]
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body weight

gain.

Experimental Protocols: 78-Week Chronic Study (Rat)
As detailed in the National Toxicology Program (NTP) bioassay report:[1]

Test Substance: Technical-grade N-phenyl-p-phenylenediamine.

Species: Fischer 344 rats, 50 of each sex per dose group, 20 untreated controls of each sex.

Administration: The test chemical was administered in the diet.

Dose Levels: 600 ppm and 1,200 ppm.

Duration: 78 weeks of administration, followed by a 26-week observation period.

Observations: Animals were weighed regularly. Clinical signs and mortality were recorded.

Pathology: At 104 weeks, all surviving rats were sacrificed. A complete histopathologic

examination was performed on all control and high-dose rats, and on all rats that died early.

For low-dose rats, gross lesions, tissues from major organs, and the liver were examined.

Genotoxicity
The genotoxic potential of N-phenyl-p-phenylenediamine and its parent compound, p-

phenylenediamine, has been evaluated in several in vitro and in vivo assays. While PPD has

shown some evidence of genotoxicity in vitro, its acetylated metabolites, which represent the

systemically available forms in humans, are considered non-genotoxic.[5]

Table 3: Genotoxicity of Phenylenediamines
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Test System Compound
Metabolic
Activation (S9)

Result Reference

Ames test (S.

typhimurium

TA98)

p-

Phenylenediamin

e (PPD)

With S9
Slightly

mutagenic
[5]

Ames test (S.

typhimurium)
MAPPD, DAPPD Not specified Negative [5]

Mouse

Lymphoma

Assay (Hprt

locus)

p-

Phenylenediamin

e (PPD)

With and without

S9
Negative [5]

In vitro

Micronucleus

Test (Human

Lymphocytes)

p-

Phenylenediamin

e (PPD)

With S9 (24h

stimulation)
Positive [5]

In vitro

Micronucleus

Test (Human

Lymphocytes)

p-

Phenylenediamin

e (PPD)

Without S9 (48h

stimulation)
Positive [5]

In vitro

Micronucleus

Test (Human

Lymphocytes)

MAPPD, DAPPD Not specified Negative [5]

Chromosome

Aberrations

(CHO cells)

N-phenyl-p-

phenylenediamin

e

Not specified Negative [13]

Sister Chromatid

Exchange (CHO

cells)

N-phenyl-p-

phenylenediamin

e

Not specified Negative [13]

Experimental Protocols: In Vitro Micronucleus Test
As described for p-Phenylenediamine:[5]
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Test System: Cultured human peripheral blood lymphocytes.

Test Substance: p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD),

Diacetyl-p-phenylenediamine (DAPPD).

Methodology: Lymphocytes were stimulated with phytohaemagglutinin (PHA) for either 24 or

48 hours. The test substance was added with or without an S9 metabolic activation system.

Endpoint: The frequency of micronuclei (MN) was scored.

Results: PPD induced micronuclei under specific conditions, while its acetylated metabolites

did not.[5]

Carcinogenicity
Long-term carcinogenicity bioassays have been conducted on N-phenyl-p-phenylenediamine in

rats and mice. Under the conditions of these studies, NPPD was not found to be carcinogenic.

[1]

Table 4: Carcinogenicity of N-phenyl-p-phenylenediamine
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Species Route
Dose
Levels

Duration Findings Reference

Rat (Fischer

344)
Oral (diet)

600 or 1,200

ppm
78 weeks

No evidence

of

carcinogenicit

y.

[1]

Mouse

(B6C3F1)
Oral (diet)

Males: 2,057

or 4,114 ppm

(TWA)

Females:

3,672 or

8,170 ppm

(TWA)

48 weeks

Not

considered

carcinogenic.

A statistically

significant

increase in

combined

hepatocellula

r adenomas

and

carcinomas in

low-dose

male mice

was not

dose-

dependent

and was

within

historical

control

ranges.

[1]

Mouse Dermal

2.0% NPPD

in a hair dye

formulation

23 months

(once weekly)

No increase

in neoplasms

compared to

controls.

[8]

It is important to note that while NPPD itself was not found to be carcinogenic in these studies,

an oxidation product of p-phenylenediamine (formed by reaction with hydrogen peroxide) was

found to be mutagenic in the Ames test and induced mammary gland tumors in female rats.[14]
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The reaction of PPD with hydrogen peroxide can also form Bandrowski's base, which is

considered a potential mutagen and carcinogen.[15][16]
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Exposure Route

Test Species

Key Findings

Oral (Diet)

Rat Mouse

Dermal

No Carcinogenicity Equivocal Evidence (Male Mouse Liver)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NPPD on Skin

Percutaneous
Absorption

Haptenation
(Covalent Binding)

Skin Proteins

Hapten-Protein
Complex

Antigen Presenting Cell
(e.g., Langerhans Cell)

Uptake & Processing

T-Lymphocyte

Antigen Presentation

Sensitization Phase
(T-Cell Proliferation)

Elicitation Phase
(Re-exposure)

Allergic Contact
Dermatitis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b147430?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-n-phenyl-p-phenylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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